

# Application Note: Assessing Fedratinib Metabolic Stability

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

**Fedratinib** (INREBIC) is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis. Understanding its metabolic stability is crucial for predicting its *in vivo* half-life and potential drug interactions [1].

A **validated ultra-fast UPLC-MS/MS method** for quantifying **fedratinib** in a human liver microsome (HLM) matrix has been established. This method is characterized by its speed, sensitivity, and adherence to green analytical chemistry principles [1].

- **Analytical Column:** Eclipse Plus C18 column [1]
- **Mobile Phase:** Isocratic elution [1]
- **Internal Standard:** Encorafenib (ENB) [1]
- **Linearity:** Wide range of 1.0–3000 ng mL<sup>-1</sup> [1]
- **Run Time:** 1 minute [1]
- **Specificity:** Good separation of **fedratinib** and the internal standard with no matrix interference [1]
- **Precision & Accuracy:** Intra-day and inter-day precision and accuracy were within ±15%, confirming the method's reproducibility [1]

## Metabolic Stability & Intrinsic Clearance

The validated method was applied to assess the metabolic stability of **fedratinib** in HLMs. The key parameters are summarized below.

| Parameter                          | Value                                                    |
|------------------------------------|----------------------------------------------------------|
| Intrinsic Clearance ( $CL_{int}$ ) | 34.86 mL min <sup>-1</sup> kg <sup>-1</sup> [citation:1] |
| *In Vitro* Half-Life ( $t_{1/2}$ ) | 23.26 minutes [1]                                        |

These results indicate a moderate clearance rate for **fedratinib**, which helps model its pharmacokinetic behavior [1].

## In Silico Metabolic Prediction

*In silico* tools can provide insights into metabolic soft spots and guide structural optimization.

- **Software Used:** The StarDrop software suite, incorporating the DEREK and P450 modules [1].
- **Key Finding:** The analysis suggested that the **pyrrolidine moiety** is a key site of metabolism. Minor structural modifications to this part of the molecule could potentially enhance metabolic stability and improve the overall safety profile of future drug candidates [1].

## Protocol & Safety Considerations: Cytochrome P450 Inhibition

Beyond its own metabolism, **fedratinib** can affect the metabolism of other drugs. A clinical drug-drug interaction (DDI) study is critical for clinical protocol development [2].

- **Study Design:** An open-label, two-period crossover study in patients with solid tumors assessed the effect of repeated doses of 500 mg **fedratinib** on CYP enzyme activities using a cocktail approach [2].
- **Probe Substrates:**
  - **CYP3A4:** Midazolam
  - **CYP2C19:** Omeprazole
  - **CYP2D6:** Metoprolol [2]

## Drug-Drug Interaction Profile

The following table summarizes the change in exposure (AUC) to the probe substrates when co-administered with **fedratinib**, defining its inhibition potential [2].

| CYP Enzyme | Probe Substrate | Fold Change in AUC (with Fedratinib) | Inhibition Classification |
|------------|-----------------|--------------------------------------|---------------------------|
| CYP3A4     | Midazolam       | 3.84-fold                            | Moderate Inhibitor [2]    |
| CYP2C19    | Omeprazole      | 2.82-fold                            | Moderate Inhibitor [2]    |
| CYP2D6     | Metoprolol      | 1.77-fold                            | Weak Inhibitor [2]        |

**Clinical Recommendation:** These results serve as the basis for **recommending dose modifications** of concomitant drugs that are substrates of CYP2C19 or CYP3A4 to avoid potential toxicities [2].

## Experimental Workflow & Metabolic Pathway

The following diagram illustrates the integrated *in vitro* and *in silico* workflow for assessing **fedratinib's** metabolic fate.



[Click to download full resolution via product page](#)

This integrated approach, combining robust analytical methods with *in silico* predictions and clinical DDI studies, provides a comprehensive framework for understanding **fedratinib**'s metabolic profile, which is essential for its safe and effective use in therapy [1] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. application to in vitro and in silico metabolic stability studies [pubs.rsc.org]
2. Assessment of effects of repeated oral doses of fedratinib ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Note: Assessing Fedratinib Metabolic Stability].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-metabolic-stability-assessment-in-vitro>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. molecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)